molecular formula C20H15FN4O2S B11618195 (7Z)-3-(4-fluorophenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(4-fluorophenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11618195
M. Wt: 394.4 g/mol
InChI Key: RDQZFYLBQDWTGK-MSUUIHNZSA-N
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Description

“3-[(7Z)-3-(4-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE” is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiazolo-triazine ring system, and an indolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[(7Z)-3-(4-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE” typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the thiazolo-triazine ring system through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Synthesis of the indolone moiety through condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The indolone moiety can be oxidized to form quinone derivatives.

    Reduction: The ketone group in the thiazolo-triazine ring can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indolone moiety may yield quinone derivatives, while reduction of the ketone group may yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-[(7Z)-3-(4-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE” would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Signal Transduction Pathways: The compound may interfere with intracellular signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazine
  • 1-Methyl-2,3-dihydro-1H-indol-2-one

Uniqueness

The uniqueness of “3-[(7Z)-3-(4-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE” lies in its combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H15FN4O2S

Molecular Weight

394.4 g/mol

IUPAC Name

(7Z)-3-(4-fluorophenyl)-7-(1-methyl-2-oxoindol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H15FN4O2S/c1-23-15-5-3-2-4-14(15)16(18(23)26)17-19(27)25-11-24(10-22-20(25)28-17)13-8-6-12(21)7-9-13/h2-9H,10-11H2,1H3/b17-16-

InChI Key

RDQZFYLBQDWTGK-MSUUIHNZSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N4CN(CN=C4S3)C5=CC=C(C=C5)F)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N4CN(CN=C4S3)C5=CC=C(C=C5)F)C1=O

Origin of Product

United States

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